Silane, trichloro(trifluoroethenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

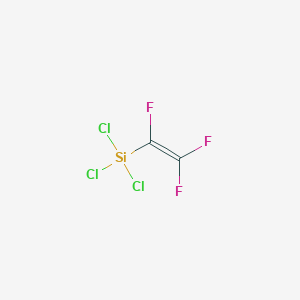

Silane, trichloro(trifluoroethenyl)- is a specialized organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. Its molecular formula is C2HCl3F3Si, and it is often used in the synthesis of other organosilicon compounds and as a precursor in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trichloro(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with trifluoroethylene under controlled conditions. The reaction typically requires a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of silane, trichloro(trifluoroethenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(trifluoroethenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.

Addition Reactions: The trifluoroethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of new carbon-silicon bonds.

Hydrolysis: In the presence of water or moisture, silane, trichloro(trifluoroethenyl)- can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at moderate temperatures.

Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a catalyst, under controlled temperature and pressure conditions.

Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.

Major Products Formed

Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as alkoxysilanes or aminosilanes.

Addition Reactions: Products include halogenated organosilicon compounds.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Scientific Research Applications

Silane, trichloro(trifluoroethenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.

Biology: The compound is used in the modification of surfaces to create biocompatible coatings, which are important in biomedical devices and implants.

Medicine: It is explored for its potential in drug delivery systems, where its unique chemical properties can enhance the stability and bioavailability of therapeutic agents.

Industry: Silane, trichloro(trifluoroethenyl)- is used in the production of specialty coatings and adhesives, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism by which silane, trichloro(trifluoroethenyl)- exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The trifluoroethenyl group enhances the compound’s reactivity, allowing it to participate in a variety of chemical reactions.

Comparison with Similar Compounds

Silane, trichloro(trifluoroethenyl)- can be compared with other similar compounds, such as:

Trichlorosilane: While trichlorosilane is a simpler compound, it lacks the trifluoroethenyl group, which imparts unique reactivity to silane, trichloro(trifluoroethenyl)-.

Trifluoromethylsilane: This compound contains a trifluoromethyl group instead of a trifluoroethenyl group, resulting in different chemical properties and reactivity.

Chlorotrifluorosilane: Similar to silane, trichloro(trifluoroethenyl)-, but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of silane, trichloro(trifluoroethenyl)- lies in its combination of silicon and trifluoroethenyl groups, which confer distinct chemical properties and make it valuable in a wide range of applications.

Biological Activity

Silane, trichloro(trifluoroethenyl)-, also known as trichloro(3,3,3-trifluoropropyl)silane, is a chemical compound with the formula C₃H₄Cl₃F₃Si and a molecular weight of 231.504 g/mol. This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds that confer unique properties such as hydrophobicity and lipophobicity. The biological activity of this compound is of significant interest due to its widespread use and potential environmental and health impacts.

- Chemical Formula : C₃H₄Cl₃F₃Si

- Molecular Weight : 231.504 g/mol

- CAS Number : 592-09-6

- IUPAC Name : Trichloro(3,3,3-trifluoropropyl)silane

Biological Activity Overview

The biological activity of silane compounds, particularly those within the PFAS group, has been extensively studied due to their persistence in the environment and potential health risks. Key aspects include:

- Toxicity : PFAS compounds have been linked to various adverse health effects including liver damage, immune system disruption, and developmental issues. Epidemiological studies have shown associations between PFAS exposure and increased cholesterol levels, thyroid disease, and reproductive harm .

- Bioaccumulation : These compounds are known for their ability to accumulate in biological tissues over time. This bioaccumulation can lead to increased concentrations in the food chain, posing risks to both human health and wildlife .

- Environmental Persistence : The strong carbon-fluorine bonds make PFAS resistant to degradation processes in the environment, leading to their classification as "forever chemicals." This persistence raises concerns about long-term exposure and ecological impacts .

Case Study 1: Health Impacts in Human Populations

A study conducted on populations near manufacturing sites for PFAS revealed significant health issues correlated with high levels of exposure. Notably, residents exhibited elevated cholesterol levels and increased incidences of certain cancers, particularly thyroid cancer .

Case Study 2: Environmental Contamination

Research has demonstrated that silane compounds enter water systems through industrial runoff and wastewater discharge. Monitoring studies have shown these substances can migrate through soil and accumulate in groundwater, leading to widespread contamination .

Table 1: Summary of Biological Effects Associated with PFAS

Table 2: Environmental Persistence of Silane Compounds

| Compound | Persistence (years) | Bioaccumulation Potential | References |

|---|---|---|---|

| Silane, trichloro(trifluoroethenyl)- | > 10 years | High | , |

| Perfluorooctanoic acid (PFOA) | > 20 years | Very High | , |

Research Findings

Recent studies highlight the need for comprehensive risk assessments for silane compounds due to their potential health impacts. Regulatory agencies are increasingly scrutinizing these substances under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to mitigate risks associated with exposure .

Moreover, ongoing research aims to develop safer alternatives to PFAS that do not exhibit similar persistence or toxicity profiles. However, the challenge remains in effectively managing existing contaminated sites and understanding the full scope of health impacts from long-term exposure.

Properties

CAS No. |

359-51-3 |

|---|---|

Molecular Formula |

C2Cl3F3Si |

Molecular Weight |

215.46 g/mol |

IUPAC Name |

trichloro(1,2,2-trifluoroethenyl)silane |

InChI |

InChI=1S/C2Cl3F3Si/c3-9(4,5)2(8)1(6)7 |

InChI Key |

ZFGMXPQVNMBHGE-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(F)[Si](Cl)(Cl)Cl)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.